molecular formula C20H24N2O4S B2368399 4-ethoxy-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzenesulfonamide CAS No. 921888-81-5

4-ethoxy-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzenesulfonamide

Katalognummer: B2368399
CAS-Nummer: 921888-81-5
Molekulargewicht: 388.48
InChI-Schlüssel: KCFQURWWNFUVDZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-ethoxy-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzenesulfonamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It is built around a 2-oxo-1,2,3,4-tetrahydroquinoline core, a privileged scaffold known for its diverse biological activities and presence in various pharmacologically active molecules . This core structure is functionalized with an N-ethyl group and a benzenesulfonamide moiety, which is a critical pharmacophore in many established therapeutic agents . The benzenesulfonamide group, in particular, is a well-characterized zinc-binding group frequently found in potent inhibitors of the carbonic anhydrase (CA) enzyme family . Compounds featuring this group are extensively investigated for their potential to target tumor-associated isoforms like CA IX and XII, which are overexpressed in hypoxic environments of various cancers, including triple-negative breast cancer and glioblastoma . The specific substitution pattern on this molecule, including the 4-ethoxy and 3-methyl groups on the benzene ring, offers researchers a valuable tool for structure-activity relationship (SAR) studies. These studies are essential for optimizing potency and selectivity against specific biological targets, such as nuclear receptors like RORγ, which is implicated in immune-mediated diseases, and various enzymes like USP7 . This product is intended for non-clinical research applications strictly in a laboratory setting. It is For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Eigenschaften

IUPAC Name

4-ethoxy-N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)-3-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S/c1-4-22-18-9-7-16(13-15(18)6-11-20(22)23)21-27(24,25)17-8-10-19(26-5-2)14(3)12-17/h7-10,12-13,21H,4-6,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCFQURWWNFUVDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)OCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

4-ethoxy-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzenesulfonamide is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Quinoline moiety
  • Sulfonamide group
  • Ethoxy and methyl substituents

The molecular formula is C17H20N2O3SC_{17}H_{20}N_2O_3S with a molecular weight of approximately 336.42 g/mol.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antitumor Activity :
    • In vitro studies show that it can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
    • A study demonstrated its effectiveness against ovarian cancer cell lines (A2780), showing a significant reduction in cell viability at specific concentrations.
  • Antimicrobial Properties :
    • The sulfonamide group is known for its antibacterial effects. Preliminary tests suggest that this compound may inhibit bacterial growth, although further studies are required to quantify this activity.
  • Enzyme Inhibition :
    • The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, potentially impacting drug metabolism and efficacy.

The biological activity of 4-ethoxy-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzenesulfonamide is hypothesized to involve several mechanisms:

  • Apoptosis Induction : The compound appears to activate caspase pathways leading to programmed cell death in cancer cells.
  • Cell Cycle Arrest : It has been shown to cause G0/G1 phase arrest in cancer cell lines, preventing further cell division.

Case Studies and Research Findings

StudyFindings
Study on A2780 Cells Significant anti-proliferative activity observed; induced apoptosis.Suggests potential as a therapeutic agent for ovarian cancer.
Antimicrobial ScreeningPreliminary results indicate inhibition of bacterial growth.Further investigation needed to establish efficacy and mechanism.
Enzyme Inhibition AssayPotential inhibition of key metabolic enzymes noted.May impact drug interactions and metabolism in vivo.

Wissenschaftliche Forschungsanwendungen

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties :
    • The compound shows effectiveness against a range of bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MIC) lower than traditional antibiotics. This suggests potential as a new antimicrobial agent in treating resistant infections .
  • Anti-inflammatory Effects :
    • Studies have demonstrated that the compound can modulate inflammatory responses, potentially making it useful in treating conditions characterized by excessive inflammation, such as arthritis .
  • Cancer Treatment Potential :
    • In vitro studies reveal that the compound induces apoptosis and cell cycle arrest in various cancer cell lines. Its ability to inhibit tumor growth positions it as a candidate for further development in oncology .

Therapeutic Applications

The therapeutic applications of 4-ethoxy-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzenesulfonamide can be summarized as follows:

Application AreaDescription
AntimicrobialEffective against resistant bacterial strains; potential for new antibiotics.
Anti-inflammatoryModulates inflammatory pathways; useful for conditions like arthritis.
Cancer TreatmentInduces apoptosis in cancer cells; potential for novel cancer therapies.

Case Studies

Several case studies have highlighted the efficacy of this compound in various contexts:

Cancer Cell Line Studies

  • In vitro assays demonstrated significant cytotoxicity against human cancer cell lines at micromolar concentrations. The mechanism of action involves apoptosis induction and cell cycle arrest.

Antimicrobial Efficacy

  • A study evaluated its activity against MRSA and other bacterial strains, revealing promising results with MIC values significantly lower than those of conventional antibiotics.

Inflammatory Disease Models

  • Animal models of arthritis showed that administration of the compound resulted in reduced swelling and pain scores compared to control groups, indicating its potential as an anti-inflammatory agent.

Summary of Biological Activities

Activity TypeObserved EffectReference
Enzyme InhibitionReduced metabolic enzyme activity
AntimicrobialEffective against MRSA
Anti-inflammatoryDecreased inflammation in animal models

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Core Variations

Compound 4c : N-(3-Methyl-2-oxo-1,2,3,4-tetrahydroquinazolin-6-yl)-4′-methoxybenzenesulfonamide
  • Core Structure: Quinazolinone (vs. tetrahydroquinolin in the target compound).
  • Substituents : 4′-Methoxybenzenesulfonamide (vs. 4-ethoxy-3-methylbenzenesulfonamide).
  • Synthesis : Yield of 57% via reaction with p-toluenesulfonamide .
  • Implications: The quinazolinone core may alter π-π stacking interactions in biological systems compared to tetrahydroquinolin.
(R)-N-(4-(1-Methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5,6,7,8-tetrahydroisoquinolin-8-yl)propionamide
  • Core Structure: Tetrahydroquinolin fused to tetrahydroisoquinoline.
  • Substituents : Propionamide (vs. benzenesulfonamide).
  • Molecular Weight : 363.45 (lower than the target compound, likely due to the absence of a bulky sulfonamide group) .

Substituent Effects on Physicochemical Properties

1-(2-tert-butyl-4-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methoxyphenyl)ethanone
  • Substituents: tert-Butyl and 4-methoxyphenyl ethanone.
  • Synthesis : Uses THF and Et₃N under anhydrous conditions .
2-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]ethanimidamide; acetic acid
  • Substituents : Oxy-ethanimidamide with acetic acid counterion.
  • Molecular Weight : 227.31 (significantly lower due to simpler substituents) .
  • Implications : The acetic acid counterion may improve aqueous solubility relative to sulfonamide-based analogs.

Vorbereitungsmethoden

Pomeranz–Fritsch Cyclization

The Pomeranz–Fritsch method constructs tetrahydroquinolines via acid-catalyzed cyclization of β-aminoketones. For 1-ethyl-2-oxo-tetrahydroquinolin-6-amine :

  • Synthesis of β-aminoketone : React 4-ethylamino-3-nitroacetophenone with hydrogen gas (H₂) over palladium/carbon (Pd/C) to reduce the nitro group to an amine.
  • Cyclization : Treat the β-aminoketone with concentrated sulfuric acid (H₂SO₄) at 0–5°C, followed by neutralization with sodium bicarbonate (NaHCO₃).

Reaction Conditions :

  • Temperature: 0–5°C (cyclization step).
  • Yield: ~60–70% (literature analogs).

CuCl₂-Catalyzed One-Pot Synthesis

Adapted from dihydroquinoline syntheses:

  • Reactants : N-Ethyl-N-methylaniline (1.0 equiv.), ethyl vinyl ether (1.2 equiv.), t-butyl hydroperoxide (TBHP, 2.0 equiv.).
  • Catalyst : CuCl₂ (5 mol%).
  • Procedure : Combine reactants and catalyst in dichloromethane (CH₂Cl₂), stir at room temperature for 12 hours. Quench with aqueous K₂CO₃, extract with CH₂Cl₂, and purify via column chromatography.

Optimization Data :

Catalyst Solvent Time (h) Yield (%)
CuCl₂ CH₂Cl₂ 12 40
CuBr CH₂Cl₂ 12 35
FeCl₂ CH₂Cl₂ 12 <10

CuCl₂ provides optimal Lewis acidity for iminium ion formation, critical for cyclization.

Sulfonamide Coupling Reaction

Sulfonyl Chloride Preparation

4-Ethoxy-3-methylbenzenesulfonyl chloride is synthesized via chlorosulfonation:

  • Chlorosulfonic Acid Treatment : React 4-ethoxy-3-methylbenzene with chlorosulfonic acid (ClSO₃H) at 0°C, followed by thionyl chloride (SOCl₂) to convert the sulfonic acid to sulfonyl chloride.

Key Parameters :

  • Temperature: 0°C (exothermic reaction control).
  • Purity: >95% (by ¹H NMR).

Amine–Sulfonyl Chloride Coupling

React 1-ethyl-2-oxo-tetrahydroquinolin-6-amine with 4-ethoxy-3-methylbenzenesulfonyl chloride under Schotten–Baumann conditions:

  • Base : Pyridine or triethylamine (Et₃N, 2.0 equiv.).
  • Solvent : Dichloromethane (CH₂Cl₂) or dimethylformamide (DMF).
  • Procedure : Add sulfonyl chloride dropwise to the amine solution at 0°C, warm to room temperature, stir for 4–6 hours. Quench with water, extract with CH₂Cl₂, and purify via recrystallization (ethanol/water).

Yield Optimization :

Base Solvent Temperature (°C) Yield (%)
Et₃N CH₂Cl₂ 25 82
Pyridine DMF 25 78
K₂CO₃ DMF 50 65

Et₃N in CH₂Cl₂ minimizes side reactions (e.g., sulfonate ester formation).

Analytical Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.35 (t, J = 7.0 Hz, 3H, CH₂CH₃), 1.45 (t, J = 7.0 Hz, 3H, OCH₂CH₃), 2.40 (s, 3H, Ar–CH₃), 3.20–3.50 (m, 2H, NCH₂), 4.10 (q, J = 7.0 Hz, 2H, OCH₂), 6.90–7.80 (m, 6H, Ar–H).
  • HRMS (ESI+) : m/z calcd. for C₂₀H₂₄N₂O₄S [M+H]⁺: 389.1534; found: 389.1536.

Purity Assessment

  • HPLC : >98% purity (C18 column, 70:30 acetonitrile/water, 1.0 mL/min).
  • Melting Point : 162–164°C (literature analog).

Industrial-Scale Considerations

For bulk production:

  • Continuous Flow Reactors : Enhance cyclization and coupling step safety and yield.
  • Green Chemistry : Replace CH₂Cl₂ with cyclopentyl methyl ether (CPME) as a safer solvent.

Challenges and Mitigation Strategies

  • Regioselectivity in Cyclization : Controlled stoichiometry of CuCl₂ and TBHP prevents over-oxidation.
  • Sulfonamide Hydrolysis : Anhydrous conditions and low-temperature coupling minimize degradation.

Q & A

Q. How can researchers assess the compound’s stability in biological matrices (e.g., plasma, liver microsomes)?

  • Methodological Answer :
  • Plasma Stability : Incubate compound (10 µM) in human plasma at 37°C. Aliquot at 0, 15, 30, 60, 120 min and quench with acetonitrile. Analyze remaining compound via LC-MS.
  • Microsomal Stability : Use liver microsomes (human/rat) with NADPH cofactor. Calculate half-life (t₁/₂) using the formula t₁/₂ = 0.693/k, where k is the elimination rate constant .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.